molecular formula C23H24N2O6 B342328 octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B342328
M. Wt: 424.4 g/mol
InChI Key: QUBIRNDWEKJQDE-UHFFFAOYSA-N
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Description

octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: is a complex organic compound with a molecular formula of C23H24N2O6 and a molecular weight of 424.44646 . This compound is characterized by its unique structure, which includes an octyl group, a nitrophenyl group, and a dioxo-isoindolinecarboxylate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with phthalic anhydride to form the intermediate 4-nitrophenyl-1,3-dioxo-isoindolinecarboxylate. This intermediate is then reacted with octanol under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dioxo-isoindolinecarboxylate moiety can interact with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

    Octyl 2-{4-aminophenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound is similar but has an amino group instead of a nitro group.

    Octyl 2-{4-chlorophenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound has a chloro group instead of a nitro group.

    Octyl 2-{4-methylphenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound has a methyl group instead of a nitro group.

Uniqueness: octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

octyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-2-3-4-5-6-7-14-31-23(28)16-8-13-19-20(15-16)22(27)24(21(19)26)17-9-11-18(12-10-17)25(29)30/h8-13,15H,2-7,14H2,1H3

InChI Key

QUBIRNDWEKJQDE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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